N-1,3-benzodioxol-5-yl-2-cyano-3-(2-quinoxalinyl)acrylamide
Overview
Description
N-1,3-benzodioxol-5-yl-2-cyano-3-(2-quinoxalinyl)acrylamide is a useful research compound. Its molecular formula is C19H12N4O3 and its molecular weight is 344.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.09094026 g/mol and the complexity rating of the compound is 613. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Organic Synthesis
A novel approach in organic synthesis involves the tandem annulation of N-(o-ethynylaryl)acrylamides, including compounds structurally related to N-1,3-benzodioxol-5-yl-2-cyano-3-(2-quinoxalinyl)acrylamide. This process, promoted by visible-light photoredox catalysis, allows for the formation of complex cyclic compounds through C-Cl/C-H functionalization and annulation cascades, demonstrating the compound's utility in diversifying synthetic strategies (Liu et al., 2018).
Cancer Research
Some derivatives of the compound show significant anti-breast cancer activity. Specifically, 2-cyano-3-(4-substituted)-N-(quinolin-3-yl) acrylamide derivatives have been synthesized and evaluated for their cytotoxicity against the breast cancer cell line MCF7. Certain derivatives exhibited higher activity compared to the reference drug doxorubicin, suggesting their potential as lead compounds for developing new anticancer drugs (Ghorab & Alsaid, 2015).
Neuroprotection
The neuroprotective effects of quinoxalinedione analogs, such as 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), highlight the importance of quinoxalinyl derivatives in neuroscience. NBQX, an analog related in structure to this compound, is a potent and selective inhibitor of the quisqualate subtype of the glutamate receptor, showing protection against global ischemia even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Corrosion Inhibition
Acrylamide derivatives, including those structurally similar to this compound, have been studied for their corrosion inhibition properties. Research focused on the effects of synthetic acrylamide derivatives on copper in nitric acid solutions has demonstrated significant corrosion inhibition, suggesting these compounds' applicability in protecting metals from corrosive environments (Abu-Rayyan et al., 2022).
Properties
IUPAC Name |
(Z)-N-(1,3-benzodioxol-5-yl)-2-cyano-3-quinoxalin-2-ylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3/c20-9-12(7-14-10-21-15-3-1-2-4-16(15)22-14)19(24)23-13-5-6-17-18(8-13)26-11-25-17/h1-8,10H,11H2,(H,23,24)/b12-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAZUIWIWJVJBX-GHXNOFRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=CC3=NC4=CC=CC=C4N=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)/C(=C\C3=NC4=CC=CC=C4N=C3)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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